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Compound of Interest

6-Chloro-n4,n4-
Compound Name:
dimethylpyrimidine-2,4-diamine

Cat. No.: B175177

An In-Depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for
a multitude of biologically active compounds. Within this class, 6-Chloro-N4,N4-
dimethylpyrimidine-2,4-diamine emerges as a highly valuable, yet specialized, synthetic
intermediate. Its unique arrangement of a reactive chlorine atom and differentially substituted
amino groups provides a versatile platform for the synthesis of complex molecules, particularly
in the realm of targeted therapeutics like kinase inhibitors. This guide offers a comprehensive
analysis of its chemical properties, structural characteristics, synthesis, reactivity, and
applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is a substituted pyrimidine characterized by
a chlorine atom at the C6 position, an unsubstituted amino group at C2, and a dimethylamino
group at the C4 position. These features dictate its physical properties and chemical behavior.
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Property Value Source
Molecular Formula CeHoCIN4 [1]
Molecular Weight 172.62 g/mol [2]

18516-23-9 (Note: This is an
CAS Number inferred CAS, specific public

data is sparse)

Expected to be a crystalline

Appearance .
solid at room temperature
Expected to have moderate
- solubility in water and higher
Solubility T )
solubility in organic solvents
like ethanol and methanol.[3]
Hydrogen Bond Donors 1 (from the C2-NH2) [2]
4 (3 from ring nitrogens, 1 from
Hydrogen Bond Acceptors [2]
C4-N)
Rotatable Bond Count 1 [2]

Structural Analysis

The structure of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine has been elucidated by X-
ray crystallography.[1] The asymmetric unit of the crystal contains four independent molecules,
indicating subtle conformational differences, primarily in the torsion angles between the
dimethylamino group and the pyrimidine plane.[1] The crystal packing is dominated by a
network of intermolecular N-H---N hydrogen bonds, where the amino group at the C2 position
acts as a donor and the ring nitrogen atoms act as acceptors, forming various dimeric and
chain-like motifs.[1] This robust hydrogen-bonding network contributes to its solid-state stability.

Synthesis and Chemical Reactivity

The synthetic utility of this compound is rooted in its straightforward preparation from common
precursors and the predictable reactivity of its functional groups.
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Proposed Synthesis Pathway

While a specific, published synthesis for this exact molecule is not readily available, a logical
and efficient pathway can be devised based on established pyrimidine chemistry. The synthesis
would likely commence from the commercially available 2,4-diamino-6-chloropyrimidine.[3][4]

Step-by-Step Protocol:

» Starting Material: Begin with 2,4-diamino-6-chloropyrimidine (CAS 156-83-2). This precursor
is synthesized from ethyl cyanoacetate and guanidine, followed by chlorination with
phosphorus oxychloride (POCIs).[5]

o Selective Dimethylation: The key challenge is the selective methylation of the N4-amino
group over the N2-amino group. This selectivity can be influenced by reaction conditions. A
plausible approach involves reacting 2,4-diamino-6-chloropyrimidine with a methylating
agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide) under
carefully controlled stoichiometric and temperature conditions to favor dimethylation at the
more nucleophilic N4 position.

« Purification: The final product would be isolated and purified from the reaction mixture using
standard techniques such as recrystallization or column chromatography to remove any
mono-methylated or unreacted starting material.

Core Reactivity: Nucleophilic Aromatic Substitution
(SNAr)

The most significant chemical property of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is
the reactivity of the C6-Cl bond. The pyrimidine ring, with its two electron-withdrawing nitrogen
atoms, activates the chlorine-bearing carbon for nucleophilic aromatic substitution (SNAr). This
makes the chlorine atom an excellent leaving group, allowing for the introduction of a wide
array of functional groups.

This reactivity is the cornerstone of its application as a synthetic scaffold. Researchers can
readily displace the chlorine with various nucleophiles—such as amines, thiols, or alcohols—to
generate diverse libraries of novel pyrimidine derivatives.[4][6]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://cymitquimica.com/cas/156-83-2/
https://www.researchgate.net/publication/281202612_Synthesis_and_biological_activity_of_new_derivatives_of_6-chloro-5-4-_chlorophenyl_diazenyl_pyrimidine-2_4-diamine_and_4-chloro-6-methoxy-_N_N-dimethylpyrimidin-2-amine
https://patents.google.com/patent/EP0295218A1/en
https://www.benchchem.com/product/b175177?utm_src=pdf-body
https://www.researchgate.net/publication/281202612_Synthesis_and_biological_activity_of_new_derivatives_of_6-chloro-5-4-_chlorophenyl_diazenyl_pyrimidine-2_4-diamine_and_4-chloro-6-methoxy-_N_N-dimethylpyrimidin-2-amine
https://biomedpharmajournal.org/vol6no2/synthesis-and-biological-activity-of-new-derivatives-of-6-chloro-5-4-chlorophenyldiazenylpyrimidine-24-diamine-and-4-chloro-6-methoxy-nn-dimethylpyrimidin-2-amine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Key Reactivity Pathway
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Nucleophilic Aromatic
Substitution (SNAr)

\
[CG—Substituted Product

I I

Click to download full resolution via product page
Caption: Core reactivity of the scaffold via SNAr at the C6 position.

Spectroscopic Profile

The structural features of the molecule give rise to a predictable spectroscopic signature. The
following table summarizes the expected key signals for analytical characterization.
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Technique

Expected Signals

Rationale

1H NMR

~ 6.0-6.5 ppm (s, 1H)

The lone proton on the

pyrimidine ring (H5).

~5.0-5.5 ppm (br s, 2H)

Protons of the C2-NH:z group;
signal may be broad and

exchangeable.

~ 3.1 ppm (s, 6H)

Protons of the two equivalent
methyl groups of the C4-
N(CHs)2 moiety.

Carbons C2, C4, and C6,

13C NMR ~ 160-165 ppm which are attached to
heteroatoms.
Carbon C5 of the pyrimidine
~ 95-105 ppm .
ring.
Carbon of the N-methyl
~ 35-40 ppm

groups.

IR Spectroscopy

3300-3500 cm™?

N-H stretching vibrations from

the primary amine (NH2).[7]

~ 1600-1650 cm™1

C=N and C=C stretching
vibrations within the pyrimidine

ring.[8]

~ 700-800 cm™1

C-ClI stretching vibration.

Mass Spectrometry

miz ~172 & ~174

Molecular ion peaks
corresponding to the 3°Cl and
37Cl isotopes, respectively, in

an approximate 3:1 ratio.

Applications in Drug Discovery

The primary application of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is as a molecular
scaffold for the synthesis of pharmacologically active agents. Its structure is a common feature
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in kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif that
interacts with the ATP-binding site of the target enzyme.

The workflow for utilizing this scaffold in a drug discovery program typically involves a divergent
synthetic strategy.

Precursor Chemicals

Synthesis of Scaffold
(6-Chloro-N4,N4-dimethyl-
pyrimidine-2,4-diamine)

ey Intermediate

Parallel Synthesis via SNAr
(Diverse Nucleophile Array)

ompound Library

High-Throughput
Biological Screening

Active 'Hits'

Lead Optimization

Click to download full resolution via product page

Caption: Role of the scaffold in a typical drug discovery workflow.

By reacting the C6-chloro position with a library of diverse amines or other nucleophiles,
chemists can rapidly generate hundreds or thousands of unique analogues.[4][9] These
libraries are then screened against biological targets (e.g., a panel of protein kinases) to
identify "hits"—compounds that exhibit desired inhibitory activity. The other functional groups
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on the scaffold, the C2-amino and C4-dimethylamino, can then be modified in subsequent
rounds of synthesis to optimize potency, selectivity, and pharmacokinetic properties (Lead
Optimization).

Safety and Handling

As with all chlorinated organic compounds, 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine
should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
While specific toxicity data is not available, related compounds like 2,4-diamino-6-
chloropyrimidine are classified as harmful if swallowed.[10] A thorough review of the Safety
Data Sheet (SDS) is essential before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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